8-Methylchroman-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylchroman-2,4-dione is a heterocyclic compound with the molecular formula C10H8O3. It is a derivative of chromanone, a significant structural entity in medicinal chemistry. This compound is known for its diverse biological activities and serves as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
The synthesis of 8-Methylchroman-2,4-dione involves several routes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production often employs optimized synthetic routes to ensure high yield and purity. For instance, the reaction of 3-chloropentane-2,4-dione with suitable aromatic compounds under controlled conditions can yield this compound .
Analyse Chemischer Reaktionen
8-Methylchroman-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methylchroman-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: This compound is used in the formulation of cosmetics and skincare products due to its beneficial properties
Wirkmechanismus
The mechanism of action of 8-Methylchroman-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
8-Methylchroman-2,4-dione is compared with other similar compounds such as chromanone, chromone, and chromene. While all these compounds share a similar core structure, this compound is unique due to the presence of a methyl group at the 8th position, which significantly influences its biological activity and chemical reactivity .
Similar Compounds
- Chromanone
- Chromone
- Chromene
- Benzopyran
Eigenschaften
Molekularformel |
C10H8O3 |
---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
8-methylchromene-2,4-dione |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-4H,5H2,1H3 |
InChI-Schlüssel |
LPDKRCSZUIZQFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.